3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

MAO-B inhibition Homoisoflavonoid Neurodegeneration

3-[(E)-(3-Fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one (CAS 207442-39-5) is a synthetic homoisoflavonoid belonging to the (E)-3-benzylidenechroman-4-one subclass, a privileged scaffold in medicinal chemistry. Its structure features a chroman-4-one core with a 3-fluorobenzylidene substituent at the C-3 position in the E-configuration (molecular formula C16H11FO2, molecular weight 254.26 g/mol).

Molecular Formula C16H11FO2
Molecular Weight 254.26
CAS No. 207442-39-5
Cat. No. B2933648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
CAS207442-39-5
Molecular FormulaC16H11FO2
Molecular Weight254.26
Structural Identifiers
SMILESC1C(=CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3O1
InChIInChI=1S/C16H11FO2/c17-13-5-3-4-11(9-13)8-12-10-19-15-7-2-1-6-14(15)16(12)18/h1-9H,10H2/b12-8+
InChIKeyNXGUCACBONBDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(E)-(3-Fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one (CAS 207442-39-5): Class, Core Structure, and Procurement Baseline


3-[(E)-(3-Fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one (CAS 207442-39-5) is a synthetic homoisoflavonoid belonging to the (E)-3-benzylidenechroman-4-one subclass, a privileged scaffold in medicinal chemistry [1]. Its structure features a chroman-4-one core with a 3-fluorobenzylidene substituent at the C-3 position in the E-configuration (molecular formula C16H11FO2, molecular weight 254.26 g/mol) [2]. This compound class is structurally related to naturally occurring homoisoflavonoids and has been investigated as a scaffold for monoamine oxidase B (MAO-B) inhibition [1]. The compound is commercially available from multiple vendors with specified purity levels (typically ≥98%), making it accessible as a research tool or synthetic intermediate .

Why Generic 3-Benzylidenechroman-4-ones Cannot Substitute for the 3-Fluorophenyl Derivative (CAS 207442-39-5)


Within the (E)-3-benzylidenechroman-4-one chemotype, biological activity is exquisitely sensitive to the nature and position of substituents on the benzylidene ring [1]. The Desideri et al. (2011) structure-activity relationship (SAR) study demonstrated that even minor modifications—such as altering the substituent from 4-dimethylamino to 4-hydroxy—can shift hMAO-B affinity by orders of magnitude [1]. Furthermore, reduction of the exocyclic double bond (yielding 3-benzylchroman-4-ones) or its endocyclic migration (yielding 3-benzyl-4H-chromen-4-ones) generally results in marked loss of MAO-B inhibitory potency [1]. Consequently, generic substitution of CAS 207442-39-5 with the unsubstituted parent, a different regioisomer (e.g., 2-fluoro or 4-fluoro), or a saturated analog carries a high risk of unpredictable potency shifts and cannot be assumed to be functionally equivalent without direct comparative data. The following section provides the quantitative evidence underpinning these differentiation dimensions.

Quantitative Differential Evidence for CAS 207442-39-5: Comparator-Based Analysis for Scientific Selection


MAO-B Inhibitory Potency: Class-Level Activity of (E)-3-Benzylidenechroman-4-ones vs. Endocyclic and Reduced Analogs

The (E)-3-benzylidenechroman-4-one scaffold, to which CAS 207442-39-5 belongs, has been established as a potent and selective MAO-B inhibitory chemotype. Desideri et al. (2011) reported that compounds within the series 1a–w exhibited hMAO-B IC50 values in the nano- to micromolar range with high selectivity over hMAO-A [1]. Critically, endocyclic migration of the double bond (compounds 2a–g, 3-benzyl-4H-chromen-4-ones) generally produced loss of inhibitory activity or a marked reduction in potency, while reduction of the exocyclic double bond (compounds 3a–e, 3-benzylchroman-4-ones) retained selectivity but reduced potency to the micromolar range [1]. For reference, the unsubstituted parent compound (E)-3-benzylidenechroman-4-one exhibits an hMAO-B IC50 of 480 nM [2]. Specific IC50 data for the 3-fluorophenyl analog (CAS 207442-39-5) within this series has not been individually reported in the primary literature; its activity is inferred at the class level.

MAO-B inhibition Homoisoflavonoid Neurodegeneration

Fluorine Regioisomer Differentiation: Meta-Fluoro (CAS 207442-39-5) vs. Para-Fluoro and Ortho-Fluoro Analogs

The position of the fluorine substituent on the benzylidene ring is a critical determinant of pharmacological activity within the 3-benzylidenechroman-4-one series. While direct head-to-head IC50 data for all three mono-fluoro regioisomers (ortho, meta, para) have not been published in a single comparative study, established medicinal chemistry principles and SAR data from the Desideri series indicate that electronic and steric effects of fluorine vary substantially with ring position [1]. The 3-fluoro (meta) substitution in CAS 207442-39-5 places the electronegative fluorine in a position that influences the π-electron density of the benzylidene system differently than the 4-fluoro (para) or 2-fluoro (ortho) isomers, affecting both binding interactions and metabolic stability. The 4-fluoro analog is commercially available as a distinct compound (CAS 1143863-69-7, KBU2046), which has been characterized as a cell motility inhibitor via a different mechanism (HSP90 chaperone complex modulation) [2]. The 2-fluoro analog (CAS not individually specified) has appeared in anti-tubercular screening with distinct activity profiles [3]. No evidence supports functional equivalence among the three regioisomers.

Fluorine regioisomerism MAO-B SAR Medicinal chemistry

Synthetic Accessibility and Yield: Condensation Route for CAS 207442-39-5

CAS 207442-39-5 is synthesized via acid-catalyzed aldol condensation of 4-chromanone with 3-fluorobenzaldehyde. The general procedure reported by Cheng et al. (2011) uses methanol/HCl with 24 h reflux, yielding the pure (E)-isomer after crystallization from methanol [1]. The reported yield for analogous 3-benzylidene-4-chromanone derivatives under these conditions is approximately 70% [1]. This single-step, high-yield route from commercially available precursors contrasts favorably with more complex synthetic sequences required for some comparator compounds bearing additional chromanone-ring substitutions or those requiring enantioselective reduction to produce saturated analogs . The commercial availability of the compound at ≥98% purity from multiple vendors, including ABCR and Leyan, further supports its accessibility for research procurement .

Chemical synthesis Aldol condensation Process chemistry

Physicochemical Property Differentiation: Fluorine-Induced Modulation of LogP and Hydrogen Bonding vs. Non-Fluorinated Parent

The introduction of a single fluorine atom at the meta position of the benzylidene ring differentiates CAS 207442-39-5 from the unsubstituted parent (E)-3-benzylidenechroman-4-one in several computable physicochemical parameters relevant to both in vitro assay behavior and potential lead optimization. Specifically, the presence of fluorine increases molecular weight by 18.02 Da (254.26 vs. 236.27 g/mol), introduces a hydrogen bond acceptor (total HBA count: 3 vs. 2), and reduces the number of rotatable bonds . While experimentally measured LogP values for this specific compound are not available in the public domain, fluorine substitution on aromatic rings typically increases lipophilicity by approximately 0.2–0.4 LogP units compared to the non-fluorinated analog, which can enhance membrane permeability while maintaining acceptable solubility [1]. These property differences are quantifiable through calculation (exact mass: 254.07430775 g/mol) and are relevant for analytical method development, formulation, and computational modeling .

Physicochemical properties Fluorine chemistry Drug-likeness

Recommended Research and Procurement Application Scenarios for CAS 207442-39-5 Based on Differential Evidence


MAO-B Inhibitor Tool Compound for Neurodegenerative Disease Research

Based on the established class-level MAO-B inhibitory activity of (E)-3-benzylidenechroman-4-ones [1], CAS 207442-39-5 is positioned as a research tool for studying MAO-B inhibition in the context of Parkinson's disease and other neurodegenerative disorders. The E-configuration and 3-fluoro substitution pattern distinguish it from inactive endocyclic isomers and from regioisomeric fluoro-analogs with divergent target profiles. Researchers should verify the specific IC50 value for their assay system, as individual compound data within this series have not been universally reported. The compound is suitable for in vitro enzymatic assays, cell-based MAO-B inhibition studies, and as a reference ligand for computational docking into the MAO-B active site, which has been structurally characterized with chromone-based ligands.

Synthetic Intermediate for 3-Benzylidenechroman-4-one Analog Library Construction

The well-documented single-step aldol condensation synthesis from 4-chromanone and 3-fluorobenzaldehyde, with reported yields of approximately 70% [2], makes CAS 207442-39-5 an accessible building block for medicinal chemistry programs. The compound can serve as a parent scaffold for further derivatization—including halogen-directed photodimerization as demonstrated by Cheng et al. (2011) [2]—or as a comparator in SAR studies exploring the effect of benzylidene ring substitution on MAO-B potency, selectivity, and physicochemical properties. The commercial availability at ≥98% purity from multiple vendors supports its use as a starting material for analog synthesis without requiring in-house purification.

Fluorine Regioisomer Comparator in Pharmacological Profiling Panels

Given that the ortho-, meta-, and para-fluoro isomers of 3-benzylidenechroman-4-one exhibit qualitatively distinct biological target engagement profiles—ranging from MAO-B inhibition (meta, this compound) to HSP90/cell motility modulation (para, KBU2046) to anti-tubercular efflux pump inhibition (ortho) [3]—CAS 207442-39-5 is valuable as a defined regioisomer for inclusion in pharmacological profiling panels. Researchers investigating fluorine positional SAR or conducting selectivity screens across protein targets can use this compound alongside its regioisomeric counterparts to map the contribution of fluorine position to target engagement selectivity.

Computational Chemistry and Molecular Modeling Reference Compound

The availability of exact mass data (254.07430775 g/mol) and defined steric/electronic parameters of the 3-fluorobenzylidene group make CAS 207442-39-5 suitable for use as a reference ligand in molecular docking and molecular dynamics simulations targeting MAO-B or related flavoenzymes [1]. The compound's single rotatable bond and well-defined E-configuration reduce conformational sampling complexity in computational studies. The Desideri et al. (2011) molecular modeling framework for homoisoflavonoid-MAO-B interactions provides a directly applicable computational protocol for studies incorporating this compound.

Quote Request

Request a Quote for 3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.